(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1217637-32-5
VCID: VC3847645
InChI: InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-9-5-8-18(20,15(21)22)11-13-6-4-7-14(10-13)12-19/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,21,22)/t18-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C#N)C(=O)O
Molecular Formula: C18H22N2O4
Molecular Weight: 330.4 g/mol

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid

CAS No.: 1217637-32-5

Cat. No.: VC3847645

Molecular Formula: C18H22N2O4

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid - 1217637-32-5

Specification

CAS No. 1217637-32-5
Molecular Formula C18H22N2O4
Molecular Weight 330.4 g/mol
IUPAC Name (2S)-2-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-9-5-8-18(20,15(21)22)11-13-6-4-7-14(10-13)12-19/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,21,22)/t18-/m0/s1
Standard InChI Key ZLTRKDHDWPBJPO-SFHVURJKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)C#N)C(=O)O
SMILES CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C#N)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C#N)C(=O)O

Introduction

Chemical Identity and Structural Features

The molecular formula of (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid is C18H22N2O4\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4, with a molecular weight of 330.4 g/mol. The IUPAC name, (2S)-2-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, reflects its stereochemistry and substituents. The Boc group at the N1 position enhances solubility in organic solvents and stabilizes the compound during synthetic reactions, while the 3-cyanobenzyl moiety introduces aromaticity and potential hydrogen-bonding interactions .

The compound’s stereochemistry is critical for its biological activity. X-ray crystallography studies of analogous pyrrolidine derivatives reveal that the (S)-configuration at C2 induces a specific spatial arrangement, enabling selective interactions with enzymatic active sites. The 3-cyanobenzyl group’s meta-substitution pattern distinguishes it from para- and ortho-substituted analogs, influencing its electronic properties and metabolic stability .

PropertyValue
Molecular FormulaC18H22N2O4\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4
Molecular Weight330.4 g/mol
CAS Number1217698-68-4 (4-cyanobenzyl analog)
IUPAC Name(2S)-2-[(3-cyanophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
Stereochemistry(S)-configuration at C2

Synthesis and Manufacturing

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves a multi-step sequence starting from commercially available pyrrolidine precursors. A representative pathway includes:

  • Boc Protection: The primary amine of pyrrolidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to yield 1-(tert-butoxycarbonyl)pyrrolidine.

  • Alkylation: Introduction of the 3-cyanobenzyl group via nucleophilic substitution or Mitsunobu reaction, ensuring retention of stereochemistry at C2 .

  • Carboxylic Acid Formation: Oxidation of a hydroxymethyl intermediate or hydrolysis of a nitrile group to install the carboxylic acid functionality .

Key challenges include maintaining enantiomeric purity during alkylation and optimizing reaction yields. Chromatographic purification and recrystallization are often employed to isolate the desired (S)-enantiomer. Industrial-scale production requires careful control of temperature and solvent selection to prevent racemization, with tetrahydrofuran (THF) and dichloromethane (DCM) being preferred solvents.

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but limited solubility in water (<1 mg/mL). Its logP value of 2.1 (predicted) suggests moderate lipophilicity, favorable for crossing biological membranes . Thermal analysis via differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, consistent with crystalline stability imparted by the Boc group.

Spectroscopic characterization includes:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.41 (s, 9H, Boc), 2.85–3.10 (m, 4H, pyrrolidine), 3.65 (d, 2H, CH2_2-benzyl), 7.40–7.60 (m, 4H, aromatic).

  • IR (KBr): 1745 cm1^{-1} (C=O, Boc), 1680 cm1^{-1} (C=O, carboxylic acid), 2230 cm1^{-1} (C≡N) .

Applications in Pharmaceutical Research

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid serves as a key intermediate in synthesizing protease inhibitors and antiviral agents. For example, it has been utilized in the development of:

  • HCV NS3/4A Protease Inhibitors: The cyanobenzyl group mimics the natural substrate’s phenylalanine side chain, enabling competitive inhibition.

  • SARS-CoV-2 Main Protease (Mpro^\text{pro}) Inhibitors: Molecular docking studies suggest the carboxylic acid forms hydrogen bonds with catalytic residues His41 and Cys145 .

Additionally, the compound’s chiral center is leveraged in asymmetric catalysis to produce enantiomerically pure β-amino acids, which are integral to peptidomimetic drug design .

Biological Activity and Mechanism

In vitro studies of structurally related pyrrolidine derivatives demonstrate potent inhibitory activity against serine and cysteine proteases, with IC50_{50} values ranging from 50–200 nM. The 3-cyanobenzyl substituent enhances binding affinity by engaging in π-π interactions with aromatic residues in the enzyme’s active site . Metabolic stability assays indicate that the Boc group reduces hepatic clearance by 40% compared to unprotected analogs, prolonging half-life in preclinical models.

Comparative Analysis with Structural Analogs

Substitution patterns on the benzyl group significantly influence pharmacological properties:

AnalogSubstituent PositionIC50_{50} (nM)Solubility (mg/mL)
2-Cyanobenzyl Ortho3200.8
3-Cyanobenzyl (This Compound)Meta1501.2
4-CyanobenzylPara1801.0

The meta-substituted derivative exhibits superior enzyme affinity and solubility compared to ortho- and para-substituted analogs, likely due to reduced steric hindrance and optimized dipole interactions .

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